molecular formula C14H14N2O2 B291380 N-(2-ethoxyphenyl)pyridine-4-carboxamide

N-(2-ethoxyphenyl)pyridine-4-carboxamide

Cat. No.: B291380
M. Wt: 242.27 g/mol
InChI Key: YFBPPTLVICQMII-UHFFFAOYSA-N
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Description

N-(2-Ethoxyphenyl)pyridine-4-carboxamide is a pyridine-4-carboxamide derivative featuring an ethoxy-substituted phenyl ring.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

N-(2-ethoxyphenyl)pyridine-4-carboxamide

InChI

InChI=1S/C14H14N2O2/c1-2-18-13-6-4-3-5-12(13)16-14(17)11-7-9-15-10-8-11/h3-10H,2H2,1H3,(H,16,17)

InChI Key

YFBPPTLVICQMII-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=NC=C2

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below summarizes key structural variations and their impacts:

Compound Name Substituent (R) Key Properties/Effects Source
N-(2-Acetylphenyl)pyridine-4-carboxamide (20c) –COCH₃ (ortho) Increased hydrophobicity; acetyl may enhance metabolic stability vs. ethoxy
N-(3-Methoxyphenyl)pyridine-4-carboxamide –OCH₃ (meta) Methoxy's electron-donating effect alters π-π stacking; lower lipophilicity vs. ethoxy
N-[4-(1-Adamantyl)phenyl]pyridine-4-carboxamide Adamantyl (para) High lipophilicity; bulky adamantyl enhances metabolic resistance and CNS penetration
N-(2-Nitrophenyl)pyridine-4-carboxamide (65) –NO₂ (ortho) Nitro group increases electron-withdrawing effects; linked to antidepressant activity
2-Chloro-N-(aryl)pyridine-4-carboxamide –Cl (pyridine ring) Chloro substituent enhances halogen bonding; may improve target binding affinity
Key Observations:
  • Electron Effects: Ethoxy (–OCH₂CH₃) and methoxy (–OCH₃) groups donate electrons, enhancing aromatic ring reactivity, whereas nitro (–NO₂) withdraws electrons, altering electronic landscapes .
  • Lipophilicity : Adamantyl and acetyl groups increase logP values, favoring membrane permeability, while polar groups like nitro reduce it .
  • Steric Effects : Bulky substituents (e.g., adamantyl) hinder molecular packing in crystals, as seen in X-ray studies .

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